molecular formula C7H10N2O3S B2914443 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole CAS No. 2137700-29-7

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Cat. No.: B2914443
CAS No.: 2137700-29-7
M. Wt: 202.23
InChI Key: ZVXDETOCEAVRIQ-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol This compound features a pyrazole ring substituted with a methylsulfonyl group and an oxirane (epoxide) ring

Preparation Methods

The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:

Comparison with Similar Compounds

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:

    4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.

    1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.

    4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:

Properties

IUPAC Name

4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDETOCEAVRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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